2-tert-Butoxy-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-tert-Butoxy-4-(methylsulfanyl)butanoic acid is a chemical compound with the molecular formula C10H19NO4S It is known for its unique structure, which includes a tert-butoxy group and a methylsulfanyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butoxy-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylsulfanyl group can participate in redox reactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Methionine: An amino acid with a similar methylsulfanyl group but lacks the tert-butoxy group.
Boc-Methionine: A protected form of methionine with a tert-butoxycarbonyl group, similar to 2-tert-Butoxy-4-(methylsulfanyl)butanoic acid but without the butanoic acid backbone.
Uniqueness
This compound is unique due to the combination of the tert-butoxy and methylsulfanyl groups on a butanoic acid backbone. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds like methionine or Boc-methionine .
Properties
CAS No. |
652968-17-7 |
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Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-9(2,3)12-7(8(10)11)5-6-13-4/h7H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
KYDMBJLLQYZVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CCSC)C(=O)O |
Origin of Product |
United States |
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